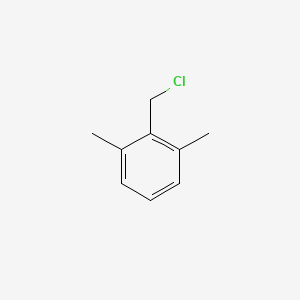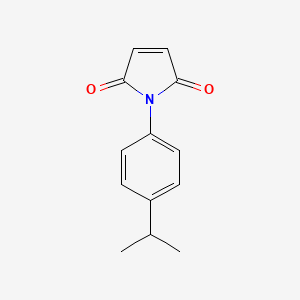
1-(4-Isopropylphenyl)-1H-Pyrrol-2,5-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione is a derivative of the 1H-pyrrole-2,5-dione nucleus, which is a significant scaffold in medicinal chemistry due to its biological activities. The presence of a 4-isopropylphenyl group suggests lipophilic characteristics that could influence its interaction with biological targets.
Synthesis Analysis
The synthesis of 1H-pyrrole-2,5-dione derivatives, including those with various substituents, has been explored in the literature. For instance, a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives were prepared and studied as inhibitors of glycolic acid oxidase . Although the exact synthesis of 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione is not detailed, the methodologies applied to similar compounds involve strategic functionalization of the pyrrole ring and the introduction of substituents at the 4-position.
Molecular Structure Analysis
The molecular structure of 1H-pyrrole-2,5-dione derivatives is characterized by the presence of a five-membered pyrrole ring bearing two ketone groups at the 2 and 5 positions. Substituents at the 4-position, such as the isopropylphenyl group, can significantly alter the electronic distribution and steric hindrance, potentially affecting the compound's biological activity and binding affinity.
Chemical Reactions Analysis
The reactivity of 1H-pyrrole-2,5-dione derivatives can be influenced by the substituents attached to the pyrrole ring. For example, the regioselective [4 + 2]-cycloaddition of styrene to 4-isopropoxalyl-1H-pyrrole-2,3-diones has been reported, indicating that these compounds can participate in cycloaddition reactions under certain conditions . This suggests that 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione could also undergo similar reactions, depending on the reaction conditions and the nature of the reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are closely related to their molecular structure. The presence of two acidic functions on the pyrrole nucleus is crucial for biological activity, as methylation of the nitrogen or the 3-hydroxy substituent dramatically reduced the potency of these compounds as inhibitors . The lipophilic nature of the 4-substituents, such as the isopropylphenyl group, is expected to influence the solubility and permeability of these compounds.
Wissenschaftliche Forschungsanwendungen
Organokatalyse bei der Synthese von Pyrrolen
Diese Verbindung spielt eine bedeutende Rolle im Bereich der Organokatalyse für die Synthese von Pyrrolen. Pyrrole sind lebenswichtige stickstoffhaltige heterozyklische aromatische Verbindungen, die die strukturelle Grundlage vieler biologischer Moleküle wie Häm und Chlorophyll bilden . Die organokatalytischen Ansätze unter Verwendung dieser Verbindung können zu effizienten und umweltfreundlichen chemischen Wegen zur Konstruktion von Pyrrolringen führen, die in der Pharmazeutik und Materialwissenschaft unerlässlich sind.
Abbaustudien
Die Abbauratekonstante mit OH-Radikalen liefert Erkenntnisse über die Umweltbelastung und Stabilität dieser Verbindung. Solche Studien sind unerlässlich, um die Langzeitviabilität von Materialien oder Pharmazeutika zu beurteilen, die unter Verwendung dieser Verbindung entwickelt wurden .
Eigenschaften
IUPAC Name |
1-(4-propan-2-ylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(14)16/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGDDXJVSGFQON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308079 |
Source


|
| Record name | 1-(4-propan-2-ylphenyl)pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78987-56-1 |
Source


|
| Record name | NSC201953 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-propan-2-ylphenyl)pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

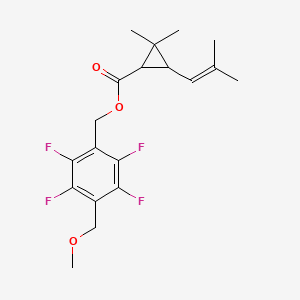
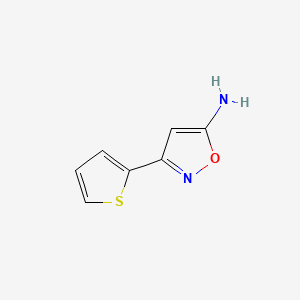
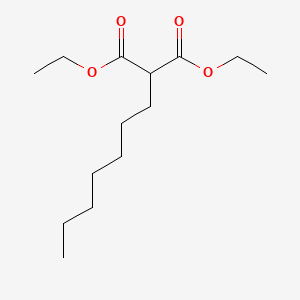

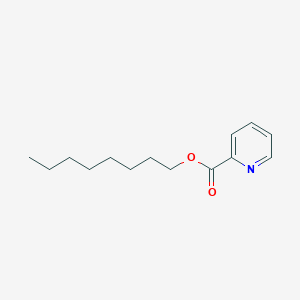
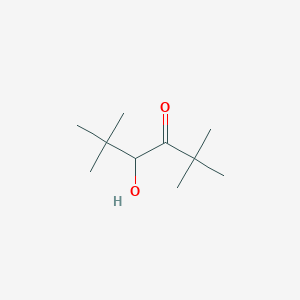

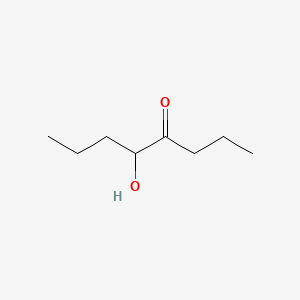


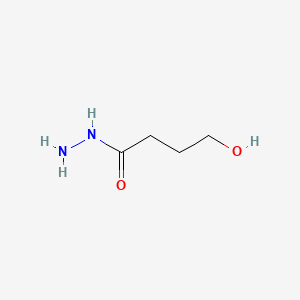

![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)
